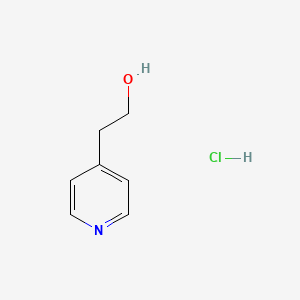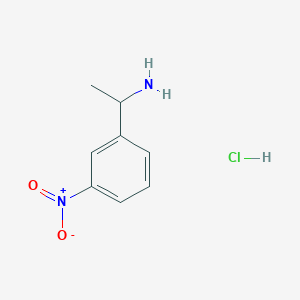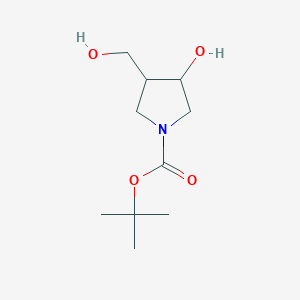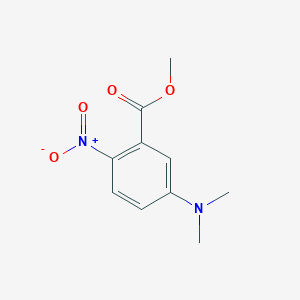
2-Chloro-3-(6-chlorohexanoyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-3-(6-chlorohexanoyl)pyridine is a chemical compound with the molecular formula C11H13Cl2NO . It is used for pharmaceutical testing .
Synthesis Analysis
The synthesis of substituted pyridines, such as 2-Chloro-3-(6-chlorohexanoyl)pyridine, involves a ring cleavage methodology reaction. This method allows the introduction of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) to pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The molecular structure of 2-Chloro-3-(6-chlorohexanoyl)pyridine is represented by the InChI code: 1S/C11H13Cl2NO/c12-7-3-1-2-6-10(15)9-5-4-8-14-11(9)13/h4-5,8H,1-3,6-7H2 .Physical And Chemical Properties Analysis
2-Chloro-3-(6-chlorohexanoyl)pyridine has a molecular weight of 246.14 . It appears as a light golden oil .Aplicaciones Científicas De Investigación
2-Chloro-3-(6-chlorohexanoyl)pyridine is a chemical compound with the CAS Number: 914203-37-5 . It has a molecular weight of 246.14 . It’s a light golden oil and is used for pharmaceutical testing .
Chloropyridines, which are related to 2-Chloro-3-(6-chlorohexanoyl)pyridine, are used as intermediates in many chemical reactions . They are used in the development of pharmaceuticals, agrochemicals, and metal complexes . A process known as “phosphonium salt installation” has been introduced to install heterocyclic phosphines at the 4-position of pyridine as phosphonium salts and then replace them with halide nucleophiles . This strategy is effective for the late-stage halogenation of complicated pharmaceuticals, and it can be applied to a wide variety of unactivated pyridines .
2-Chloro-3-(6-chlorohexanoyl)pyridine is a chemical compound with the CAS Number: 914203-37-5 . It has a molecular weight of 246.14 . It’s a light golden oil and is used for pharmaceutical testing .
Chloropyridines, which are related to 2-Chloro-3-(6-chlorohexanoyl)pyridine, are used as intermediates in many chemical reactions . They are used in the development of pharmaceuticals, agrochemicals, and metal complexes . A process known as “phosphonium salt installation” has been introduced to install heterocyclic phosphines at the 4-position of pyridine as phosphonium salts and then replace them with halide nucleophiles . This strategy is effective for the late-stage halogenation of complicated pharmaceuticals, and it can be applied to a wide variety of unactivated pyridines .
2-Chloro-3-(6-chlorohexanoyl)pyridine is a chemical compound with the CAS Number: 914203-37-5 . It has a molecular weight of 246.14 . It’s a light golden oil and is used for pharmaceutical testing .
Chloropyridines, which are related to 2-Chloro-3-(6-chlorohexanoyl)pyridine, are used as intermediates in many chemical reactions . They are used in the development of pharmaceuticals, agrochemicals, and metal complexes . A process known as “phosphonium salt installation” has been introduced to install heterocyclic phosphines at the 4-position of pyridine as phosphonium salts and then replace them with halide nucleophiles . This strategy is effective for the late-stage halogenation of complicated pharmaceuticals, and it can be applied to a wide variety of unactivated pyridines .
Propiedades
IUPAC Name |
6-chloro-1-(2-chloropyridin-3-yl)hexan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2NO/c12-7-3-1-2-6-10(15)9-5-4-8-14-11(9)13/h4-5,8H,1-3,6-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUWNGQAOWCFSCO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C(=O)CCCCCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40641810 |
Source


|
| Record name | 6-Chloro-1-(2-chloropyridin-3-yl)hexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40641810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-(6-chlorohexanoyl)pyridine | |
CAS RN |
914203-37-5 |
Source


|
| Record name | 6-Chloro-1-(2-chloropyridin-3-yl)hexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40641810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-(Trifluoromethoxy)phenyl]piperidin-4-one](/img/structure/B1359268.png)





![2-Chloro-5-[3,4-dihydro-2(1H)-isoquinolinylsulfonyl]aniline](/img/structure/B1359285.png)




